molecular formula C9H8BrNO4 B2995159 3-(5-Bromo-2-nitrophenyl)propanoic acid CAS No. 1804087-32-8

3-(5-Bromo-2-nitrophenyl)propanoic acid

Cat. No.: B2995159
CAS No.: 1804087-32-8
M. Wt: 274.07
InChI Key: UAYITNONJMUENH-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-nitrophenyl)propanoic acid is a substituted phenylpropanoic acid featuring a bromine atom at the 5-position and a nitro group at the 2-position of the aromatic ring. The nitro group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted propanoic acids. Bromine, while less electronegative than nitro, further contributes to electronic effects on the aromatic system. This compound is of interest in pharmaceutical and materials chemistry due to the reactivity imparted by its substituents.

Properties

IUPAC Name

3-(5-bromo-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYITNONJMUENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-nitrophenyl)propanoic acid typically involves the bromination of 2-nitrophenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form carboxylic acids with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 3-(5-Amino-2-nitrophenyl)propanoic acid.

    Oxidation: Formation of higher carboxylic acids or derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(5-Bromo-2-nitrophenyl)propanoic acid

This compound is a chemical compound with diverse applications in scientific research, including its use as a building block in synthesizing more complex organic molecules. It is also investigated for its potential biological activities and interactions with biomolecules, as well as its potential therapeutic properties and use as a precursor in drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. The synthesis of this compound typically involves the bromination of 2-nitrophenylpropanoic acid under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents include bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane, typically at room temperature or slightly elevated temperatures for optimal yields. Industrial production involves large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and high efficiency, with advanced purification techniques such as recrystallization or chromatography.

Biology

This compound is investigated for its potential biological activities and interactions with biomolecules. One study identified a compound, BRD0639, as a first-in-class PBM competitive covalent compound that can support the exploration of a new class of PRMT5 inhibitors .

Medicine

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents on Phenyl Ring Acid Chain Synthesis Method Biological Activity Key Applications
This compound 5-Bromo, 2-nitro Propanoic Not explicitly described Not reported Pharmaceutical (inferred)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro, 4-hydroxy Propanoic Biosynthesis by Streptomyces Antimicrobial (E. coli, S. aureus) Antimicrobial agents
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Imidazole-thio Propanoic Thiol addition to propanoic acid Antioxidant pro-drug activity Mitochondrial-targeted therapy
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-Bromo, 2-methoxy Propanoic Commercial chemical synthesis Not reported Research intermediates
3-(Methylthio)propanoic acid methyl ester Methylthio (as ester derivative) Methyl ester Natural production in pineapples Odor contribution (OAV > 1) Flavor and fragrance

Substituent Effects on Chemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound strongly withdraws electron density, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to analogs like 3-(5-Bromo-2-methoxyphenyl)propanoic acid (methoxy is electron-donating, pKa ~4–5) . Chlorinated derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid) exhibit moderate acidity due to the electron-withdrawing effects of chlorine, enhancing antimicrobial activity .
  • Steric and Positional Effects: Bromine at the 5-position in the target compound may hinder electrophilic substitution reactions compared to para-substituted analogs. Imidazole-thio derivatives (e.g., 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid) utilize sulfur’s nucleophilicity for targeted drug delivery, a feature absent in nitro-substituted analogs .

Biological Activity

3-(5-Bromo-2-nitrophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 5-bromo-2-nitrophenyl substituent. Its molecular formula is C₉H₈BrNO₄, and it has a molecular weight of approximately 274.07 g/mol. This compound exhibits potential biological activities due to the presence of both bromine and nitro groups, which influence its reactivity and pharmacological properties.

The compound is synthesized through bromination reactions involving 2-nitrophenylpropanoic acid. The unique combination of the bromo and nitro groups may lead to distinct biological activities compared to other similar compounds.

Compound Name Molecular Formula Unique Features
This compoundC₉H₈BrNO₄Contains both bromo and nitro substituents
2-Bromo-3-(4-nitrophenyl)propanoic acidC₉H₈BrNO₄Different substitution pattern on the phenyl ring
3-Amino-3-(2-nitrophenyl)propanoic acidC₉H₈N₂O₄Contains an amino group instead of bromine

Antimicrobial Activity

Compounds similar to this compound have shown promising antibacterial activities against various pathogens. For instance, derivatives like 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar antimicrobial properties.

Anticancer Potential

Research indicates that compounds with nitro and bromo substitutions can exhibit anticancer activity. For example, studies have shown moderate anticancer effects in related compounds, with growth inhibition ranging from 1% to 23% across various tumor cell lines at concentrations around 10 μM . The specific mechanisms through which these compounds exert their effects often involve targeting molecular pathways crucial for cancer cell proliferation.

Case Studies

  • Antibacterial Activity : A study on related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong antibacterial properties .
  • Antitumor Activity : In vitro assays demonstrated that certain derivatives could inhibit cancer cell growth significantly, suggesting a potential role for this compound in cancer therapy .

Toxicity and Safety

Handling precautions are essential when working with this compound due to potential hazards associated with similar aromatic nitro compounds. Reports indicate skin irritation and eye irritation risks . Acute toxicity studies on related compounds suggest low toxicity levels at high doses (up to 5000 mg/kg), but chronic toxicity evaluations remain necessary for comprehensive safety assessments .

Q & A

Basic Questions

Q. What are the recommended storage conditions for 3-(5-Bromo-2-nitrophenyl)propanoic acid to ensure stability?

  • Store in tightly sealed containers under dry, ventilated conditions at room temperature. Avoid exposure to moisture, static electricity, and ignition sources. Ensure compatibility of storage materials with acidic compounds to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

  • A two-step approach is typical:

Bromination : Introduce bromine at the 5-position of 2-nitrophenylpropanoic acid using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Purification : Recrystallize the product using polar aprotic solvents (e.g., dimethylformamide) to isolate the pure compound. Monitor regioselectivity via HPLC or TLC .

Q. How can the purity of this compound be assessed in a laboratory setting?

  • Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS). Compare retention times and mass spectra against known standards. Melting point analysis (expected range: 80–90°C) can also verify purity .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s acidity and reactivity?

  • The nitro group at the 2-position is a strong electron-withdrawing group, increasing acidity (pKa ≈ 4.5–4.6 for nitro-substituted propanoic acids). The bromo group at the 5-position exerts a weaker electron-withdrawing effect, further stabilizing the deprotonated form. Titration with NaOH and conductivity measurements can quantify these effects .
  • Table : pKa Values of Structurally Similar Compounds

CompoundpKa (25°C)
3-(4-Nitrophenyl)propanoic acid4.47
3-(2-Nitrophenyl)propanoic acid4.50
This compound (estimated)4.3–4.5

Q. What challenges arise in characterizing this compound using NMR spectroscopy?

  • The ortho-nitro group causes deshielding of adjacent protons, leading to complex splitting patterns. The bromo substituent introduces isotopic splitting (²H and ⁸¹Br). Use high-resolution ¹H/¹³C NMR with deuterated DMSO or CDCl₃. For unambiguous assignment, employ 2D techniques (e.g., HSQC, HMBC) .

Q. How can regioselectivity be controlled during the bromination of 2-nitrophenylpropanoic acid?

  • The nitro group directs bromination to the meta position (5-position) due to its electron-withdrawing nature. Kinetic vs. thermodynamic control can be manipulated by reaction temperature:

  • Low temperature (0–5°C) : Favors kinetic product (5-bromo isomer).
  • High temperature (70–80°C) : May lead to minor para-substitution. Monitor intermediates using time-resolved FTIR .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

  • Based on structural analogs (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid), expect phase I metabolism (hydroxylation, dehalogenation) followed by phase II conjugation (sulfation, glucuronidation). Use in vitro microsomal assays (e.g., human liver microsomes) to identify metabolites via LC-MS/MS .

Methodological Notes

  • Contradictions in Data : While dissociation constants for nitro-substituted propanoic acids are well-documented , direct pKa measurements for this compound require experimental validation.
  • Safety Protocols : Always use fume hoods, eye protection, and flame-resistant lab coats when handling brominated/nitro compounds due to potential release of toxic gases (e.g., NOₓ, HBr) .

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